8-(N-Heptylthio)theophylline
Description
8-(N-Heptylthio)theophylline is a xanthine derivative structurally related to theophylline, a well-known bronchodilator and adenosine receptor antagonist. The compound features a heptylthio (-S-C₇H₁₅) substituent at the C-8 position of the theophylline core. Such structural adjustments are designed to modulate receptor binding affinity, metabolic stability, and bioavailability, making it a candidate for therapeutic applications in respiratory and neurological disorders .
Properties
CAS No. |
73908-75-5 |
|---|---|
Molecular Formula |
C14H22N4O2S |
Molecular Weight |
310.42 g/mol |
IUPAC Name |
8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H22N4O2S/c1-4-5-6-7-8-9-21-13-15-10-11(16-13)17(2)14(20)18(3)12(10)19/h4-9H2,1-3H3,(H,15,16) |
InChI Key |
FFKZSFMDWWVVHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,3-dimethyl-7H-purine-2,6-dione.
Introduction of Heptylsulfanyl Group: The heptylsulfanyl group is introduced at the 8-position through a nucleophilic substitution reaction. This involves the reaction of 1,3-dimethyl-7H-purine-2,6-dione with heptylthiol in the presence of a suitable base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the heptylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the heptylsulfanyl group.
Substitution: The heptylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with different functional groups.
Scientific Research Applications
8-Heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Theophylline derivatives modified at the C-8 position exhibit diverse pharmacological profiles depending on the substituent’s electronic, steric, and lipophilic properties. Below is a detailed comparison of 8-(N-Heptylthio)theophylline with key analogs:
Structural and Physicochemical Properties
Pharmacological Activity
- Receptor Affinity: 8-(p-Hydroxyphenyl)theophylline shows exceptional potency at adenosine receptors (A1: 280x, A2: 107x vs. theophylline), attributed to hydrogen bonding from the hydroxyl group . 8-Phenyltheophylline demonstrates strong antinociceptive effects in spinal cord models, linked to adenosine receptor blockade .
- Metabolic Stability: Fluorinated derivatives (e.g., 8-Fluorotheophylline) exhibit resistance to oxidative metabolism, enhancing bioavailability . 8-Chlorotheophylline is metabolically stable enough for clinical use in combination therapies (e.g., with diphenhydramine) .
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Data
| Compound | LogP (Estimated) | Half-Life (h) | Key Therapeutic Use |
|---|---|---|---|
| Theophylline | -0.02 | 6–8 | Asthma, COPD |
| 8-Chlorotheophylline | 1.2 | 3–5 | Antiemetic |
| 8-Phenyltheophylline | 2.8 | N/A | Neuropathic pain |
| 8-(p-Hydroxyphenyl)theophylline | 1.5 | N/A | Adenosine receptor-related disorders |
| 8-(N-Heptylthio)theophylline | 3.5 | N/A (predicted >12) | Speculative: CNS disorders |
Key Insights :
- Lipophilicity: The heptylthio group in 8-(N-Heptylthio)theophylline significantly increases LogP (~3.5 vs.
- Receptor Specificity: Bulky substituents (e.g., phenyl, heptylthio) may sterically hinder binding to adenosine receptors but could enhance interactions with other targets (e.g., phosphodiesterases) .
- Synthetic Feasibility : Fluorination and thioether formation represent scalable strategies for derivative synthesis .
Biological Activity
8-(N-Heptylthio)theophylline is a modified derivative of theophylline, a well-known methylated xanthine compound. Theophylline has been extensively studied for its bronchodilator effects and its role in managing conditions like asthma and chronic obstructive pulmonary disease (COPD). The introduction of a heptylthio group alters its pharmacological profile, potentially enhancing its biological activity and therapeutic applications.
The chemical structure of 8-(N-Heptylthio)theophylline can be summarized as follows:
- Molecular Formula : C13H18N4O2S
- Molecular Weight : 282.38 g/mol
- CAS Number : 73908-75-5
Theophylline, including its derivatives like 8-(N-Heptylthio)theophylline, exerts its biological effects primarily through the following mechanisms:
- Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, leading to increased intracellular cAMP levels, which promote bronchodilation.
- Adenosine Receptor Antagonism : The compound acts as an antagonist at adenosine receptors, which can enhance respiratory function and reduce inflammatory responses.
- Calcium Mobilization : It may influence calcium mobilization within cells, impacting muscle contraction and relaxation.
Pharmacological Effects
Research has indicated that 8-(N-Heptylthio)theophylline exhibits several pharmacological effects:
- Bronchodilation : Similar to theophylline, it may facilitate airway dilation by relaxing bronchial smooth muscle.
- Anti-inflammatory Properties : The compound may reduce inflammation in respiratory pathways, contributing to its therapeutic potential in asthma and COPD.
- CNS Stimulation : It could have stimulatory effects on the central nervous system due to its xanthine structure.
Case Studies
-
Case Report on Theophylline Toxicity :
A study highlighted a case where theophylline toxicity presented symptoms mimicking septic shock. This case emphasized the importance of monitoring serum levels of theophylline and its derivatives, particularly in patients with unstable hemodynamics. The patient exhibited toxic levels leading to significant clinical management challenges, underscoring the need for careful dosage regulation when using compounds like 8-(N-Heptylthio)theophylline . -
Comparative Studies on Efficacy :
Comparative studies have shown that modified theophyllines, including those with alkylthio groups, may exhibit enhanced efficacy in bronchodilation compared to standard formulations. These modifications can improve pharmacokinetic profiles, such as absorption and metabolism, leading to better therapeutic outcomes .
Research Findings
Recent findings from various studies indicate promising aspects of 8-(N-Heptylthio)theophylline:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
